

Commercial Availability and Synthetic Applications of 2-Bromo-4-phenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-phenylpyridine

Cat. No.: B1345544

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-phenylpyridine is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and functional materials. Its unique structure, featuring a reactive bromine atom at the 2-position and a phenyl group at the 4-position of the pyridine ring, allows for versatile functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial availability of **2-Bromo-4-phenylpyridine**, its key chemical properties, and detailed experimental protocols for its application in common synthetic transformations.

Commercial Availability and Suppliers

2-Bromo-4-phenylpyridine is readily available from a range of chemical suppliers. The following table summarizes some of the key commercial sources for this compound, highlighting typical purities and available quantities to aid in procurement for research and development purposes.

Supplier	Purity	Available Quantities	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Sigma-Aldrich	≥97%	100 mg, 1 g, 5 g, 25 g, 100 g	54151-74-5	C ₁₁ H ₈ BrN	234.09
Santa Cruz Biotechnology	-	-	54151-74-5	C ₁₁ H ₈ BrN	234.09[1]
TCI Chemicals	>98.0% (GC)	-	54151-74-5	C ₁₁ H ₈ BrN	234.09
Cenmed Enterprises	≥97%	1g	54151-74-5	C ₁₁ H ₈ BrN	234.09
Synchem	95%	On demand	54151-74-5	C ₁₁ H ₈ BrN	234.09
Guidechem (multiple listings)	Varies (e.g., 99%)	Grams to Kilograms	54151-74-5	C ₁₁ H ₈ BrN	234.09

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-4-phenylpyridine** is provided below. These data are essential for designing experimental setups and ensuring safe handling.

Property	Value	Source
Melting Point	65-66 °C	--INVALID-LINK--
Boiling Point	311.7 °C at 760 mmHg	--INVALID-LINK--
Flash Point	142.3 °C	--INVALID-LINK--
Density	1.426 g/cm ³	--INVALID-LINK--
Appearance	White to light yellow powder/crystal	TCI Chemicals

Experimental Protocols

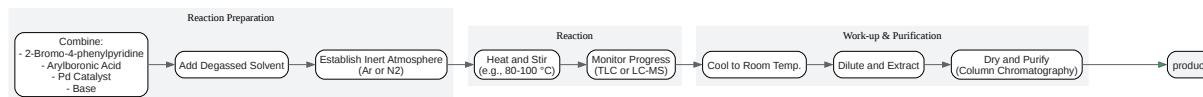
2-Bromo-4-phenylpyridine is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The following sections provide detailed, representative experimental protocols for Suzuki-Miyaura and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In this reaction, the bromine atom of **2-Bromo-4-phenylpyridine** is substituted with an organic group from a boronic acid or ester.

Representative Protocol:

- **Reaction Setup:** In a dry Schlenk flask, combine **2-Bromo-4-phenylpyridine** (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (e.g., 3-5 mol%), and a base like potassium carbonate (K₂CO₃) (2.0 equiv.).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 or 5:1 ratio).
- **Inert Atmosphere:** Seal the flask and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
- **Reaction Conditions:** Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.^{[2][3]}



[Click to download full resolution via product page](#)

Suzuki-Miyaura Coupling Experimental Workflow

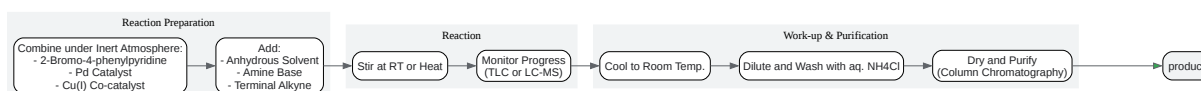
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between **2-Bromo-4-phenylpyridine** and a terminal alkyne, a reaction of significant importance in the synthesis of complex organic molecules.

Representative Protocol:

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add **2-Bromo-4-phenylpyridine** (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).^[4]
- **Solvent and Reagent Addition:** Add an anhydrous, deoxygenated solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.2 equiv.) via syringe.^{[4][5]}
- **Reaction Conditions:** Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C). Monitor the reaction's progress by TLC or LC-MS.^[4]
- **Work-up:** Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on

silica gel to yield the desired 2-alkynyl-4-phenylpyridine.

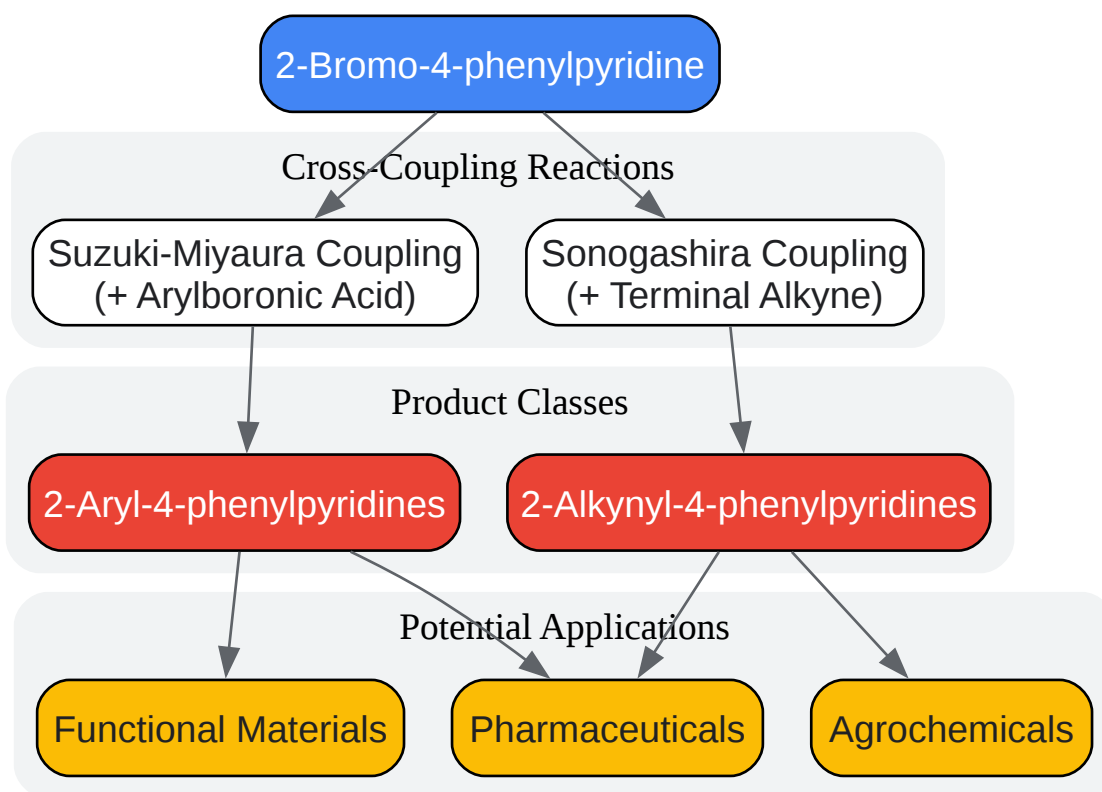


[Click to download full resolution via product page](#)

Sonogashira Coupling Experimental Workflow

Logical Relationship of Synthetic Utility

The following diagram illustrates the central role of **2-Bromo-4-phenylpyridine** as a versatile intermediate in the synthesis of more complex, functionalized pyridine derivatives through key cross-coupling reactions.



[Click to download full resolution via product page](#)

Synthetic Utility of 2-Bromo-4-phenylpyridine

Conclusion

2-Bromo-4-phenylpyridine is a commercially accessible and highly valuable reagent for the synthesis of a diverse range of substituted pyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provides a reliable pathway to novel compounds with potential applications in medicinal chemistry and materials science. The experimental protocols and supplier information provided in this guide are intended to facilitate the efficient use of this versatile building block in research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [Commercial Availability and Synthetic Applications of 2-Bromo-4-phenylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345544#commercial-availability-and-suppliers-of-2-bromo-4-phenylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com